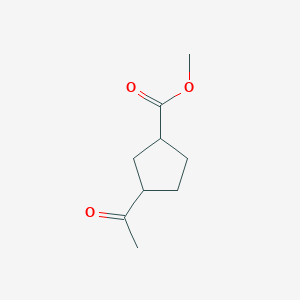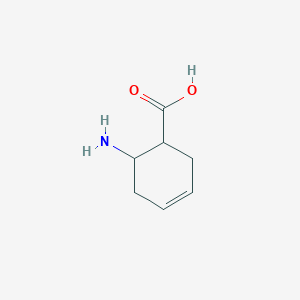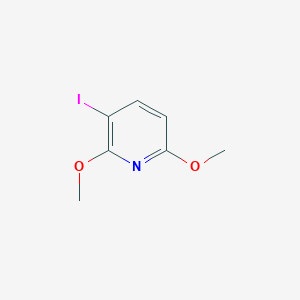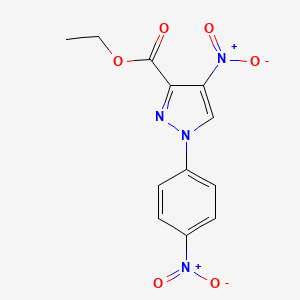
Methyl 3-acetylcyclopentanecarboxylate
Descripción general
Descripción
Methyl 3-acetylcyclopentanecarboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a cyclic ester that is commonly used in the synthesis of numerous organic compounds. The purpose of
Aplicaciones Científicas De Investigación
Methyl 3-acetylcyclopentanecarboxylate has numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as chiral cyclopentenones and 2,3,4,5-tetrasubstituted pyrroles. Additionally, it has been used as a building block for the synthesis of natural products such as (+)-neopeltolide and (+)-discodermolide.
Mecanismo De Acción
The mechanism of action of Methyl 3-acetylcyclopentanecarboxylate is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions due to the presence of the carbonyl group in its structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-acetylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various techniques. Additionally, it can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of this compound is that it is not commercially available, and thus, must be synthesized in the lab.
Direcciones Futuras
There are several future directions for the study of Methyl 3-acetylcyclopentanecarboxylate. One potential direction is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields of science. Finally, studies are needed to explore the potential biochemical and physiological effects of this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. It is relatively easy to synthesize and can be used as a starting material for the synthesis of numerous organic compounds. Further research is needed to understand the mechanism of action and potential applications of this compound.
Propiedades
IUPAC Name |
methyl 3-acetylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-3-4-8(5-7)9(11)12-2/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZZNWTLVFRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)




amino}acetic acid](/img/structure/B3252134.png)



![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)



